1-(2-naphthyl)-2-phenylethane
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Overview
Description
1-(2-naphthyl)-2-phenylethane is an organic compound with the molecular formula C18H16. It consists of a naphthalene ring substituted with a 2-phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-naphthyl)-2-phenylethane can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing various organic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Industrial processes often focus on cost-effectiveness and scalability to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2-naphthyl)-2-phenylethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with additional hydrogen atoms. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
Scientific Research Applications
1-(2-naphthyl)-2-phenylethane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-naphthyl)-2-phenylethane involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A compound with a similar phenylethyl group but different structural properties.
Naphthalene: The parent compound without the phenylethyl substitution.
2-Phenyl-1-naphthylamine: A compound with a similar naphthalene ring but different substitution pattern.
Uniqueness
1-(2-naphthyl)-2-phenylethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to similar compounds .
Properties
CAS No. |
53342-34-0 |
---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(2-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H,10-11H2 |
InChI Key |
JFYPVGUKRHOUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2 |
Key on ui other cas no. |
53342-34-0 |
Origin of Product |
United States |
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